molecular formula C26H24O2 B14125161 2-Methoxy-3-methyl-4-(4-methylphenyl)-2,6-diphenyl-2H-pyran CAS No. 89009-23-4

2-Methoxy-3-methyl-4-(4-methylphenyl)-2,6-diphenyl-2H-pyran

Cat. No.: B14125161
CAS No.: 89009-23-4
M. Wt: 368.5 g/mol
InChI Key: HCSTXRFLFZIWPZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-4-(4-methylphenyl)-2,6-diphenyl-2H-pyran is an organic compound with a complex structure that includes methoxy, methyl, and phenyl groups attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methyl-4-(4-methylphenyl)-2,6-diphenyl-2H-pyran typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones in the presence of a base to form the pyran ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methyl-4-(4-methylphenyl)-2,6-diphenyl-2H-pyran can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Methoxy-3-methyl-4-(4-methylphenyl)-2,6-diphenyl-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methoxy-3-methyl-4-(4-methylphenyl)-2,6-diphenyl-2H-pyran exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-methylphenyl methyl carbonate
  • Methyl isoeugenol
  • tert-Butylmethylether

Properties

CAS No.

89009-23-4

Molecular Formula

C26H24O2

Molecular Weight

368.5 g/mol

IUPAC Name

2-methoxy-3-methyl-4-(4-methylphenyl)-2,6-diphenylpyran

InChI

InChI=1S/C26H24O2/c1-19-14-16-21(17-15-19)24-18-25(22-10-6-4-7-11-22)28-26(27-3,20(24)2)23-12-8-5-9-13-23/h4-18H,1-3H3

InChI Key

HCSTXRFLFZIWPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(OC(=C2)C3=CC=CC=C3)(C4=CC=CC=C4)OC)C

Origin of Product

United States

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